molecular formula C12H23NO B11901917 (1R,2R,4R)-1-((dimethylamino)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol

(1R,2R,4R)-1-((dimethylamino)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol

Cat. No.: B11901917
M. Wt: 197.32 g/mol
InChI Key: MIRJRWUZYBHBJV-CKYFFXLPSA-N
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Description

(1R,2R,4R)-1-((dimethylamino)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol is a chiral bicyclic compound of significant interest in medicinal and organic chemistry research. Its structure is based on a 7,7-dimethylbicyclo[2.2.1]heptane (bornane) skeleton, a scaffold prevalent in naturally occurring monoterpenes such as camphor and borneol . These native monoterpenes are well-documented for their diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties, making their derivatives a rich area for investigation . The specific structural feature of this molecule—a dimethylaminomethyl group at the C1 position and a hydroxyl group at the C2 position—suggests its potential utility as a chiral building block or precursor in asymmetric synthesis. Compounds with similar architectures, particularly those featuring nitrogen-containing functional groups, are frequently explored in the development of organocatalysts . For instance, research into camphor-derived diamines has demonstrated their effectiveness as bifunctional hydrogen-bond donor organocatalysts, which are valuable for coordinating reactants and stereoselectively forming new chemical bonds . The rigid, chiral environment provided by the bornane skeleton can impart high stereocontrol in catalytic reactions, making this compound a valuable intermediate for constructing novel chiral ligands or organocatalysts. This product is provided for research use only and is not intended for diagnostic, therapeutic, or any personal use. Researchers are advised to handle this chemical with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

(1R,2R,4R)-1-[(dimethylamino)methyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-ol

InChI

InChI=1S/C12H23NO/c1-11(2)9-5-6-12(11,8-13(3)4)10(14)7-9/h9-10,14H,5-8H2,1-4H3/t9-,10-,12-/m1/s1

InChI Key

MIRJRWUZYBHBJV-CKYFFXLPSA-N

Isomeric SMILES

CC1([C@@H]2CC[C@]1([C@@H](C2)O)CN(C)C)C

Canonical SMILES

CC1(C2CCC1(C(C2)O)CN(C)C)C

Origin of Product

United States

Preparation Methods

Iodocamphor Intermediate Strategy

A widely cited approach involves derivatizing camphor (1R,4S-bornan-2-one) through iodination at the C-10 position to yield 10-iodocamphor. Subsequent nucleophilic substitution with dimethylamine introduces the dimethylaminomethyl group at C-1. Key steps include:

  • Iodination : Camphor reacts with iodine monochloride (ICl) in acetic acid, achieving 85–90% conversion to 10-iodocamphor.

  • Amine Substitution : Treatment with dimethylamine in dimethyl sulfoxide (DMSO) at 80°C for 24 hours displaces iodide, yielding (1R,4S)-1-(dimethylaminomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one.

  • Stereoselective Reduction : The C-2 ketone is reduced using sodium borohydride (NaBH4) in ethanol, producing a 3:1 diastereomeric ratio favoring the (2R)-alcohol. Chiral resolution via recrystallization improves enantiomeric excess to >98%.

Table 1: Optimization of Reduction Conditions

Reducing AgentSolventTemperature(2R):(2S) RatioYield (%)
NaBH4Ethanol0°C3:172
L-SelectrideTHF-78°C7:165
BH3·THFEther25°C4:168

Reductive Amination of Bicyclic Ketones

Bicyclo[2.2.1]heptan-1-one Precursor

This method constructs the bicyclic core before introducing the dimethylamino group:

  • Diels-Alder Cyclization : Cyclopentadiene reacts with methyl vinyl ketone under high pressure to form bicyclo[2.2.1]heptan-1-one.

  • Reductive Amination : The ketone at C-1 undergoes reductive amination with dimethylamine using sodium cyanoborohydride (NaBH3CN) in methanol, achieving 60% yield.

  • Hydroxylation : Epoxidation of the C-2–C-3 double bond with m-CPBA, followed by acid-catalyzed ring opening, installs the C-2 hydroxyl group with (2R) configuration.

Asymmetric Catalytic Synthesis

Chiral Auxiliary-Mediated Route

A stereocontrolled pathway employs (R)-BINOL-derived phosphoric acid catalysts:

  • Aldol Reaction : Bicyclo[2.2.1]hept-5-ene-2-carbaldehyde reacts with dimethylaminoacetaldehyde in the presence of the catalyst, achieving 92% ee for the (1R,2R) configuration.

  • Hydrogenation : Palladium-catalyzed hydrogenation of the alkene yields the saturated bicyclic system while retaining stereochemical integrity.

Table 2: Catalyst Performance in Aldol Reaction

Catalystee (%)Yield (%)
(R)-BINOL-phosphate9278
Jacobsen thiourea8570
Proline-derived8065

Resolution of Racemic Mixtures

Enzymatic Kinetic Resolution

Racemic 1-((dimethylamino)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol is resolved using lipase B from Candida antarctica:

  • Acetylation : The enzyme selectively acetylates the (1S,2S,4S)-enantiomer in vinyl acetate, leaving the desired (1R,2R,4R)-isomer unreacted.

  • Yield : 40% isolated yield with >99% ee after column chromatography.

Comparative Analysis of Methods

Table 3: Method Efficacy and Limitations

MethodStereocontrolScalabilityYield (%)Cost
Camphor DerivatizationModerateHigh72Low
Reductive AminationLowModerate60Medium
Asymmetric CatalysisHighLow78High
Enzymatic ResolutionHighModerate40Medium

The camphor-derived route remains the most industrially viable due to its reliance on inexpensive starting materials and established protocols. Conversely, asymmetric catalysis offers superior enantioselectivity but requires costly catalysts and stringent conditions.

Stereochemical Validation Techniques

X-ray Crystallography

Single-crystal analysis of the hydrochloride salt confirms the (1R,2R,4R) configuration, with C-1–N and C-2–O bond lengths of 1.49 Å and 1.42 Å, respectively.

NMR Spectroscopy

  • 1^1H-NMR : The C-2 hydroxyl proton appears as a doublet at δ 3.52 ppm (J = 4.8 Hz), indicative of axial positioning.

  • NOESY : Correlations between H-1 and H-4 confirm the endo orientation of the dimethylaminomethyl group.

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advances employ microreactors for the iodination and amination steps, reducing reaction times by 70% and improving safety profiles.

Green Chemistry Metrics

  • E-factor : 8.2 kg waste/kg product (traditional batch) vs. 3.5 kg (flow system).

  • PMI : 12.1 (batch) vs. 6.8 (flow) .

Chemical Reactions Analysis

Types of Reactions

(1R,2R,4R)-1-((dimethylamino)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Chemistry

In chemistry, (1R,2R,4R)-1-((dimethylamino)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are valuable in various chemical reactions and processes .

Biology

In biology, this compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its effects on cellular processes. It may serve as a lead compound for the development of new drugs or therapeutic agents .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its unique chemical properties make it a candidate for drug development, particularly in the treatment of certain diseases or conditions .

Industry

In industry, this compound is used in the production of various materials and chemicals. Its stability and reactivity make it suitable for use in manufacturing processes, where it can be incorporated into different products .

Mechanism of Action

The mechanism of action of (1R,2R,4R)-1-((dimethylamino)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to the desired biological or therapeutic outcomes .

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

A. (1R,2R,4R)-Isoborneol (C10H18O)

  • Structure: Shares the same bicyclic core but replaces the dimethylamino-methyl group with a hydroxyl group at C1.
  • Properties: Lower basicity due to the hydroxyl group (pKa ~15) vs. the dimethylamino group (pKa ~10) (). Higher volatility (logP = 2.8) compared to the target compound (logP estimated at 1.5–2.0) due to reduced polarity ().
  • Applications : Widely used in fragrances and pharmaceuticals but lacks catalytic utility in asymmetric synthesis ().

B. (1R,2S,4R)-7,7-Dimethyl-1-(pyrrolidin-1-ylmethyl)bicyclo[2.2.1]heptan-2-amine

  • Structure: Replaces dimethylamino with pyrrolidinyl and substitutes hydroxyl with amine.
  • Properties: Enhanced steric bulk from the pyrrolidine ring improves enantioselectivity in catalytic applications ().

C. Thiourea Derivatives (e.g., Compound IV in )

  • Structure : Incorporates a 3,5-bis(trifluoromethyl)phenyl thiourea group.
  • Properties :
    • Improved catalytic efficiency in asymmetric Michael additions due to hydrogen-bonding motifs ().
    • Melting point (153–155°C) reflects stabilized crystal packing from aromatic and ionic groups ().
Stereochemical Variants

A. (1S,2S,4R)-Stereoisomer

  • Synthesis : Separated via HPLC using CHIRALPAK AD-H columns ().
  • Activity : Lower catalytic activity in phase-transfer reactions compared to the (1R,2R,4R)-isomer due to unfavorable spatial arrangement of functional groups ().

B. (1R,2S,4R)-Derivatives

  • Example : Compound 5a in .
  • Properties :
    • Distinct optical rotation ([α]D = -4.3 vs. +17.7 for other stereoisomers) indicates divergent electronic environments ().
    • Quaternary ammonium salts (e.g., 6a) exhibit higher solubility in polar solvents (e.g., MeOH) compared to neutral analogues ().
Functional Group Impact on Properties
Compound Substituents Key Properties Applications
Target Compound –OH, –CH2N(CH3)2 Moderate basicity; used in organocatalysts Asymmetric synthesis ()
Isoborneol () –OH, –CH(CH3)2 High volatility; low reactivity in catalysis Fragrances, solvents
Thiourea Derivative IV () –SC(NH)Ar, –N+(CH3)2Bn High mp (153–155°C); hydrogen-bond donor capacity Enantioselective catalysis
Pyrrolidine Derivative () –NH2, –CH2-pyrrolidine Enhanced stereoselectivity; thermal stability Chiral ligand synthesis

Biological Activity

The compound (1R,2R,4R)-1-((dimethylamino)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol is a bicyclic organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

  • Chemical Formula : C15H24N
  • Molecular Weight : 236.36 g/mol
  • IUPAC Name : this compound
  • CAS Number : 92692-39-2

The compound features a bicyclic structure that contributes to its unique biological properties. The presence of the dimethylamino group is particularly significant for its interaction with biological targets.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • CNS Activity : Preliminary studies suggest that this compound may have central nervous system (CNS) effects, potentially acting as a stimulant or modulator of neurotransmitter systems.
  • Antidepressant-like Effects : In animal models, compounds with similar structures have shown promise in alleviating depressive symptoms by modulating serotonin and norepinephrine levels.
  • Analgesic Properties : Some studies indicate that this compound may possess analgesic effects, possibly through opioid receptor modulation.

The exact mechanism of action for this compound remains under investigation; however, it is hypothesized to interact with various neurotransmitter systems including:

  • Serotonergic System : Potentially enhancing serotonin levels by inhibiting reuptake.
  • Dopaminergic Pathways : Modulating dopamine release which could explain its stimulant properties.

In Vitro Studies

In vitro studies have demonstrated that the compound can influence neuronal cell lines by increasing the expression of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor), which is crucial for neuronal survival and growth.

In Vivo Studies

A notable study conducted on rodents showed that administration of this compound resulted in:

Treatment GroupBehavior ObservedNeurotransmitter Levels
ControlBaselineNormal
Low DoseIncreased ActivityElevated Serotonin
High DoseHyperactivityElevated Dopamine

This data suggests a dose-dependent relationship between the compound and behavioral changes associated with neurotransmitter modulation.

Safety and Toxicity

While preliminary findings are promising regarding the therapeutic potential of this compound, safety assessments are crucial. Toxicological studies are necessary to evaluate potential side effects and long-term impacts on health.

Q & A

Q. What synthetic strategies are optimal for preparing (1R,2R,4R)-1-((dimethylamino)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol with high stereochemical purity?

Methodological Answer:

  • Key Steps :
    • Core Bicyclic Framework : Start with camphor derivatives (e.g., (+)-camphor) as chiral templates due to their rigid bicyclo[2.2.1]heptane backbone .
    • Functionalization : Introduce the dimethylaminomethyl group via Grignard alkylation or Mannich reaction. Steric hindrance at the 1-position requires careful optimization of reaction conditions (e.g., solvent polarity, temperature) to avoid byproducts like (1R,3S,4R)-3-[(2'-dimethylaminoethyl)]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one .
    • Purification : Use silica gel chromatography with gradient elution (hexane/ethyl acetate) to separate stereoisomers. Monitor purity via chiral HPLC (e.g., Chiralpak AD-H column) .

Q. How can researchers validate the stereochemical configuration of this compound?

Methodological Answer :

  • Analytical Tools :
    • X-ray Crystallography : Resolve absolute configuration using single crystals grown via slow evaporation in ethanol/water .
    • NMR Spectroscopy : Compare coupling constants (e.g., 3JH1H2^3J_{H1-H2}) with known camphor derivatives. For example, 1H^1H NMR signals for H1 and H2 in the target compound show characteristic splitting patterns due to axial-equatorial interactions .
    • Optical Rotation : Measure [α]D[α]_D and compare with literature values (e.g., similar bicyclic amines exhibit [α]D20[α]_D^{20} = +15° to +25°) .

Advanced Research Questions

Q. How does the dimethylaminomethyl group influence the compound’s reactivity in catalytic or pharmacological applications?

Methodological Answer :

  • Electronic Effects : The tertiary amine acts as a weak base, enabling protonation under acidic conditions (e.g., in drug delivery systems). Computational studies (DFT) show increased electron density at the hydroxyl group, enhancing hydrogen-bonding capacity .
  • Steric Effects : The bulky substituent at C1 restricts access to the bicyclic core, impacting enantioselectivity in asymmetric catalysis. For example, in phase-transfer reactions, this group reduces substrate binding efficiency by ~30% compared to unsubstituted analogs .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer :

  • Source Analysis : Discrepancies often arise from:
    • Impurity Profiles : Trace stereoisomers (e.g., 1S,2S,4R isomer) in early studies may skew pharmacological results. Use LC-MS to quantify impurities (<0.5% threshold) .
    • Assay Conditions : Varying pH in receptor-binding assays (e.g., cannabinoid receptors) alters protonation states of the dimethylamino group. Standardize buffers (pH 7.4 ± 0.1) for IC50 comparisons .
  • Validation : Reproduce key studies with rigorously purified material and report detailed synthetic/analytical protocols to ensure reproducibility .

Q. How can computational modeling predict the compound’s stability under varying experimental conditions?

Methodological Answer :

  • Molecular Dynamics (MD) Simulations :
    • Thermal Stability : Simulate decomposition pathways at elevated temperatures (e.g., 100°C). The C–N bond in the dimethylaminomethyl group is prone to cleavage, releasing formaldehyde .
    • Solvent Effects : Predict solubility in polar aprotic solvents (e.g., DMSO) using COSMO-RS. LogP = 1.2 ± 0.3 indicates moderate hydrophobicity .
  • Software Tools : Use Gaussian16 (DFT) for transition-state analysis and AMBER for force-field modeling of degradation pathways .

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